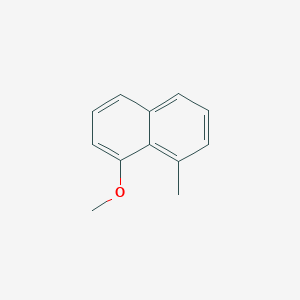

1-Methoxy-8-methylnaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

60023-09-8 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-methoxy-8-methylnaphthalene |

InChI |

InChI=1S/C12H12O/c1-9-5-3-6-10-7-4-8-11(13-2)12(9)10/h3-8H,1-2H3 |

InChI Key |

VDAVBOKLCBKIHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methoxy 8 Methylnaphthalene and Its Functionalized Derivatives

De Novo Synthetic Routes to 1-Methoxy-8-methylnaphthalene

The construction of the this compound core from simpler, non-naphthalene precursors, known as de novo synthesis, offers a high degree of control over the substitution pattern. While specific, high-yield, one-pot syntheses for this compound are not extensively detailed in readily available literature, general methods for synthesizing substituted naphthalenes can be adapted. These strategies often involve the formation of one of the aromatic rings through cyclization or rearrangement reactions. csir.co.za

One common approach involves the Claisen rearrangement followed by a ring-closing metathesis (RCM) reaction. researchgate.net For instance, starting from appropriately substituted precursors, this sequence can lead to the formation of the naphthalene (B1677914) ring system. Another powerful method is the Diels-Alder reaction, which can provide excellent regiochemical control, although it may require the synthesis of complex precursors. researchgate.net Transition metal-catalyzed C-H activation and cyclization reactions are also emerging as powerful tools for the construction of substituted naphthalenes. researchgate.net

Functionalization Strategies on the this compound Core

Direct modification of the pre-existing this compound skeleton is a common and efficient strategy to access a diverse range of derivatives. The inherent electronic properties of the methoxy (B1213986) and methyl groups direct the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions (e.g., nitration, acylation, halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing new functional groups onto the naphthalene ring. The activating, ortho-, para-directing methoxy group and the weakly activating methyl group influence the position of substitution. In 1-substituted naphthalenes, electrophilic attack is generally favored at the C4 position. chimia.ch

Nitration: The introduction of a nitro group can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. For methylnaphthalenes, nitration with NO₂⁺ can lead to ortho-regioselectivity, particularly at lower temperatures. lookchem.com Photochemical nitration using tetranitromethane has also been explored for 1-methylnaphthalene (B46632), leading to a variety of adducts. researchgate.net

Acylation: Friedel-Crafts acylation is a widely used method to introduce acyl groups. cdnsciencepub.comokstate.edu The reaction of 1-methylnaphthalene with acetyl chloride and a Lewis acid catalyst like aluminum chloride typically yields 1-acetyl-4-methylnaphthalene. cdnsciencepub.com The solvent can significantly influence the product distribution in the acylation of substituted naphthalenes. okstate.eduacs.org For instance, in the acylation of 2-methoxynaphthalene (B124790), the choice of solvent can direct the reaction to either the 1- or 6-position. rsc.org

Halogenation: Halogens can be introduced onto the naphthalene ring using various reagents. For example, bromination can be achieved using N-bromosuccinimide (NBS). rsc.org The regioselectivity of halogenation can be influenced by the existing substituents and reaction conditions.

| Reaction | Reagents and Conditions | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-1-methoxy-8-methylnaphthalene |

| Acylation | Acetyl chloride, AlCl₃ | Acetyl-1-methoxy-8-methylnaphthalene |

| Bromination | NBS, initiator | Bromo-1-methoxy-8-methylnaphthalene |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound core are less common for the unsubstituted aromatic ring but become relevant when a suitable leaving group is present. For instance, if a halogen is introduced onto the ring, it can be displaced by various nucleophiles. smolecule.com The methoxy group itself can sometimes act as a leaving group in cation radical-accelerated nucleophilic aromatic substitution (SNAr) reactions. science.govscience.gov These reactions provide a pathway to introduce a wide range of functional groups. The reaction mechanism often involves the formation of an intermediate complex before the final product is formed. usp.br

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic compounds, avoiding the need for pre-functionalized substrates. acs.org

Rhodium-catalyzed C-H activation has been utilized for the functionalization of naphthalene derivatives. mdpi.com Palladium-catalyzed oxidative coupling reactions can also be employed to form new carbon-carbon bonds at C-H positions. For example, the reaction of 2-methylnaphthalene (B46627) with α-cyanoacetates in the presence of a palladium catalyst can lead to functionalization at the methyl group. nih.gov Transition metal-free methods using initiators like potassium persulfate (K₂S₂O₈) have been developed for the cross-coupling of toluenes with other arenes, including 1-methylnaphthalene, proceeding through a radical mechanism. rsc.org

| Method | Catalyst/Reagent | Type of Bond Formed |

| Rhodium-catalyzed C-H activation | Rhodium complex | C-C, C-Heteroatom |

| Palladium-catalyzed oxidative coupling | Pd(OAc)₂ | C-C |

| Radical C-H functionalization | K₂S₂O₈ | C-C |

Oxidative and Reductive Functionalizations

Oxidative and reductive reactions can modify both the substituents and the naphthalene ring itself.

Oxidative Functionalization: The methyl group of this compound can be oxidized. For example, benzylic C-H bonds can be oxidized to carboxylic acids using catalysts like Anderson-type polyoxometalates in the presence of an oxygen atmosphere. rsc.org Copper-catalyzed benzylic oxidation also represents a viable method. nih.gov Anodic oxidation of methoxylated naphthalenes in methanol (B129727) can lead to the addition of methoxy groups across the ring. acs.orgacs.org

Reductive Functionalization: The aromatic rings of naphthalene can be reduced under specific conditions. For example, reduction of 1-(1-chloroethyl)-8-methylnaphthalene with lithium triethylborohydride (LiBHEt₃) results in the reduction of the chloroethyl group to an ethyl group. thieme-connect.de

Multi-step Synthetic Pathways to Complex this compound Analogues and Heterocycles (e.g., Isoaaptamine (B52999) derivatives)

This compound and its functionalized derivatives are valuable intermediates in the total synthesis of more complex natural products and their analogues. A notable example is the synthesis of isoaaptamine, a marine alkaloid with potential biological activities. nih.gov

The synthesis of isoaaptamine and its analogues often involves the construction of a quinolone intermediate, which is then cyclized to form the final benzo[de] cdnsciencepub.comCurrent time information in Bangalore, IN.naphthyridine core. nih.gov For instance, a synthetic route might start with a functionalized naphthalene, proceed through the formation of a key quinolone intermediate via thermolysis of anilinomethylene derivatives of Meldrum's acid, followed by N-methylation and subsequent cyclization to yield the target heterocyclic system. nih.gov The synthesis of related compounds like aaptamine (B1664758) and various demethylated or substituted analogues often follows similar strategies. nih.gov

These multi-step syntheses highlight the importance of the strategic functionalization of the this compound core to enable the construction of intricate molecular architectures.

Organometallic Coupling Reactions for Derivative Synthesis

The functionalization of naphthyl systems, including those related to this compound, is effectively achieved through various palladium-catalyzed cross-coupling reactions. These methods are fundamental in carbon-carbon bond formation, allowing for the introduction of a wide array of substituents onto the naphthalene ring. Key among these are the Suzuki-Miyaura, Heck, and Negishi reactions, which provide versatile pathways to complex derivatives.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organohalide, is a widely used method for creating biaryl compounds. fishersci.esharvard.edu For instance, the coupling of aryl bromides like 2-bromo-6-methoxynaphthalene (B28277) with arylboronic acids is a well-established procedure. researchgate.netacademie-sciences.fr The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) [Pd(OAc)₂], and a base. researchgate.netacademie-sciences.fr The reactivity of the halide partner generally follows the trend of I > OTf > Br >> Cl. fishersci.esharvard.edu The use of 1-bromo-8-methoxynaphthalene (B3156806) in Suzuki-Miyaura reactions highlights its utility in synthesizing novel compounds for medicinal chemistry. musechem.com

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. organic-chemistry.org A notable industrial application of this reaction is the synthesis of Naproxen, which involves the Heck reaction between 2-bromo-6-methoxynaphthalene and ethylene, followed by carbonylation. rug.nlcdnsciencepub.com This process underscores the reaction's robustness for producing fine chemicals on a large scale. The choice of catalyst and ligands is crucial for achieving high activity and selectivity. rug.nl The use of 1-bromo-8-methoxynaphthalene is also noted in Heck reactions. musechem.com

The Negishi coupling reaction involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgrsc.org This reaction is particularly versatile as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org While direct examples involving this compound are not prevalent in the provided literature, the methodology has been successfully applied to the functionalization of complex heterocyclic and aromatic systems, such as 1,2-azaborines and BN-naphthalenes, demonstrating its potential for creating diverse molecular architectures from halogenated precursors. nih.govacs.orgbohrium.com The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Table 1: Overview of Organometallic Coupling Reactions for Naphthyl Systems

| Reaction | Coupling Partners | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide (e.g., 2-bromo-6-methoxynaphthalene) + Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(OAc)₂), Base | Biaryls, Arylated Alkenes | fishersci.esharvard.eduresearchgate.netacademie-sciences.fr |

| Heck Reaction | Aryl/Vinyl Halide (e.g., 2-bromo-6-methoxynaphthalene) + Alkene (e.g., ethylene) | Pd catalyst, Base | Arylated Alkenes | organic-chemistry.orgrug.nlcdnsciencepub.com |

| Negishi Coupling | Organohalide + Organozinc Compound | Pd or Ni catalyst (e.g., Pd(P-t-Bu₃)₂) | sp³-sp², sp²-sp², etc. C-C bonds | wikipedia.orgrsc.orgnih.gov |

Biocatalytic Transformations and Derivatization

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the functionalization of aromatic compounds. Enzymes, particularly from microbial sources, can perform specific transformations like hydroxylation and demethylation on naphthalene derivatives under mild conditions.

Hydroxylation is a key reaction for modifying the properties of aromatic molecules. The enzymatic hydroxylation of 1-methoxynaphthalene (B125815) has been demonstrated using various cytochrome P450 (CYP) enzymes. For example, the hydrogen peroxide-dependent cytochrome P450BSbeta (CYP152A1) can efficiently catalyze the C-H bond hydroxylation of 1-methoxynaphthalene to produce 4-methoxy-1-naphthol. nih.gov Similarly, recombinant E. coli cells expressing the cyanobacterial CYP110E1 gene have been shown to biotransform 1-methoxynaphthalene into several hydroxylated compounds, including 1-methoxynaphthalen-2-ol. researchgate.net Another study showed that recombinant Streptomyces lividans can transform 1-methoxynaphthalene into its diol, 8-methoxy-1,2-dihydro-1,2-naphthalenediol, which is then non-enzymatically converted to 8-methoxy-2-naphthol. frontiersin.org

Demethylation of methoxy-substituted aromatic compounds is another important biocatalytic transformation used to unmask hydroxyl groups. Cytochrome P450 enzymes are known to catalyze the O-demethylation of various methoxy-substituted naphthalenes and flavonoids. nih.govnih.gov This reaction is often a crucial step in the metabolism of such compounds. nih.gov Beyond oxidative enzymes, oxygen-independent demethylation can be achieved using enzymes like the cobalamin-dependent veratrol-O-demethylase (vdmB), which performs methyl transfer from aryl methyl ethers. researchgate.net This approach avoids potential side reactions like oxidation and polymerization that can occur with oxygen-dependent systems. researchgate.net

Table 2: Examples of Biocatalytic Transformations of Naphthalene Derivatives

| Transformation | Substrate | Biocatalyst (Enzyme/Organism) | Product(s) | Reference |

|---|---|---|---|---|

| Hydroxylation | 1-Methoxynaphthalene | Cytochrome P450BSbeta (CYP152A1) | 4-Methoxy-1-naphthol | nih.gov |

| Hydroxylation | 1-Methoxynaphthalene | E. coli expressing CYP110E1 | 1-Methoxynaphthalen-2-ol | researchgate.net |

| Hydroxylation | 1-Methoxynaphthalene | Recombinant Streptomyces lividans | 8-Methoxy-2-naphthol (via diol) | frontiersin.org |

| O-Demethylation | Methoxy-substituted naphthalenes | Cytochrome P450 enzymes | Hydroxylated naphthalenes | nih.gov |

| O-Demethylation | Aryl methyl ethers | Veratrol-O-demethylase (vdmB) | Demethylated aryl compounds | researchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Methoxy 8 Methylnaphthalene

Mechanistic Investigations of Electrophilic Aromatic Substitution on 1-Methoxy-8-methylnaphthalene

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. science.gov The mechanism involves an initial attack by an electrophile (E+) on the electron-rich naphthalene (B1677914) core, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product. The reactivity and orientation (regioselectivity) of this substitution are profoundly influenced by the substituents already present on the naphthalene ring. science.gov

The regioselectivity of electrophilic substitution on this compound is dictated by the combined electronic and steric effects of the methoxy (B1213986) and methyl groups. In the naphthalene system, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediates.

For 1-substituted naphthalenes, electrophilic attack typically occurs at the C4 (para) and C2 (ortho) positions. In the case of 1-methylnaphthalene (B46632), detritiation studies, which are a measure of electrophilic substitution reactivity, predict that substitution should occur in the decreasing order of 4 >> 2 > 5 > 8 > 7 > 3 > 6. okstate.edu For 1-methoxynaphthalene (B125815), the powerful electron-donating methoxy group strongly activates the C4 and C2 positions for electrophilic attack.

In this compound, these directing effects are superimposed. The C1-methoxy group strongly activates the C2 and C4 positions, while the C8-methyl group provides weaker activation at the C7 position. However, the significant peri-interaction between the methoxy group at C1 and the methyl group at C8 creates substantial steric hindrance around the C2 and C7 positions. Consequently, electrophilic attack is overwhelmingly directed to the sterically accessible and electronically activated C4 position. This makes the C4 position the primary site for substitution reactions like nitration, halogenation, and Friedel-Crafts acylation. Theoretical studies on the nitration of 1,8-dimethylnaphthalene (B165263) have shown that regioselectivity can be complex and even temperature-dependent, suggesting that while the C4 position is favored, other isomers might form under specific conditions. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution This interactive table summarizes the primary substitution sites for related naphthalene compounds.

| Compound | Activating/Deactivating Group(s) | Primary Position(s) for Electrophilic Attack | Influencing Factors |

|---|---|---|---|

| 1-Methylnaphthalene | -CH₃ (Activating) | 4 | Electronic activation at α-position. okstate.edu |

| 1-Methoxynaphthalene | -OCH₃ (Strongly Activating) | 4, 2 | Strong resonance donation from methoxy group. |

| This compound | -OCH₃ (Strongly Activating), -CH₃ (Activating) | 4 | Strong electronic activation from -OCH₃ group at C4, combined with steric hindrance from peri (-CH₃) group at C2. |

| 1,8-Dimethylnaphthalene | -CH₃ (Activating) at C1 and C8 | 4 | Symmetry and activation from both methyl groups. researchgate.net |

The rate of electrophilic aromatic substitution is governed by the ability of the substituents to stabilize the intermediate arenium ion. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and therefore activate the naphthalene ring towards electrophilic attack, making it more reactive than unsubstituted naphthalene.

The methoxy group is a particularly powerful activating group due to its ability to donate electron density via resonance. The oxygen atom's lone pairs can delocalize into the aromatic system, significantly stabilizing the positive charge of the arenium ion, especially when the attack is at the ortho or para positions (C2 and C4). kiku.dk The methyl group, in contrast, activates the ring primarily through a weaker inductive effect and hyperconjugation. okstate.edu

Computational studies on methoxy-substituted methylnaphthalenes have quantified the stabilizing effect of the methoxy group on the formation of benzylic-type carbocations, which are related to the intermediates in SEAr reactions. kiku.dk The energy required for ionization (ΔE_ion), a measure of carbocation stability, is significantly lowered by the presence of a methoxy group, particularly when it can directly participate in resonance stabilization. kiku.dk For isomers where the methoxy group is in an ortho or para position relative to the developing positive charge, the stabilization is most pronounced. kiku.dk In this compound, the methoxy group at C1 strongly stabilizes the intermediate formed upon attack at C4, making the reaction faster than for 1-methylnaphthalene alone. However, steric strain caused by the interaction of the two peri-substituents can sometimes lead to a destabilizing effect if it forces the methoxy group's methyl component out of the plane of the aromatic core, hindering resonance. kiku.dk

Table 2: Calculated Ionization Energies for Selected Methoxy-Substituted Methylnaphthalenes This interactive table displays calculated energies for carbocation formation, indicating substituent effects on stability. Lower ΔE_ion values suggest greater stability of the carbocation intermediate and higher reactivity towards electrophiles. Data sourced from a computational study. kiku.dk

| Compound | Substituent Positions | ΔE_ion (kcal/mol) | Interpretation |

|---|---|---|---|

| 1-Methylnaphthalene | 1-CH₃ | 167.5 | Baseline for comparison. |

| 1-Methoxy-4-methylnaphthalene | 1-OCH₃, 4-CH₃ | 151.7 | Strong stabilization from para-methoxy group. |

| 1-Methoxy-5-methylnaphthalene | 1-OCH₃, 5-CH₃ | 154.6 | Resonance stabilization from methoxy group. |

| This compound | 1-OCH₃, 8-CH₃ | Not explicitly calculated, but expected to be significantly lower than 1-methylnaphthalene due to the activating methoxy group. | The methoxy group strongly activates the ring, enhancing reactivity. |

Oxidative and Reductive Transformation Mechanisms of this compound

The naphthalene core and its substituents in this compound are susceptible to both oxidation and reduction under appropriate conditions.

Oxidative Transformations: The oxidation of this compound can proceed via several pathways.

Ring Oxidation: Strong oxidizing agents can attack the aromatic system. For instance, the oxidation of related methylnaphthalenes with reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) or chromium trioxide often yields naphthoquinones. researchgate.netajrconline.org For this compound, this could potentially lead to the formation of a methoxy-methyl-1,4-naphthoquinone derivative.

Side-Chain Oxidation: The methyl group can be oxidized. A study on the photooxidation of 1,8-dimethylnaphthalene showed the formation of various products, including those resulting from transformations of the methyl groups. researchgate.net Similar mechanisms could convert the methyl group of this compound into a hydroxymethyl or carboxyl group.

Oxidative Demethylation: The methoxy group can be cleaved under oxidative conditions, a process discussed further in section 3.5. ias.ac.in

Photooxidation: In the presence of light and oxygen, photooxidation can occur. The photooxidation of 1,8-dimethylnaphthalene is reported to yield products such as this compound-1-ketal and this compound-1,4-diol, implying that the parent compound itself can undergo further oxidation at the aromatic ring. researchgate.net

Reductive Transformations: Reduction of the naphthalene system typically involves the addition of hydrogen atoms across the double bonds, breaking the aromaticity of one or both rings.

Birch-type Reduction: The Birch reduction (using an alkali metal like lithium or sodium in liquid ammonia (B1221849) with an alcohol proton source) is a common method for reducing aromatic rings. The reduction of 1-methoxynaphthalene has been shown to yield 1-methoxy-1,4-dihydronaphthalene as the primary product. A modified procedure using lithium and ethylenediamine (B42938) also reduces the ring. acs.org However, these reactions can be accompanied by over-reduction to tetrahydronaphthalene derivatives and, notably, reductive cleavage of the methoxy group. acs.org Applying this to this compound would likely lead to a mixture of di- and tetrahydro- derivatives, alongside potential demethylation.

Photochemical Reaction Mechanisms and Photo-induced Transformations

Upon absorption of ultraviolet light, this compound can be promoted to an electronically excited state, opening pathways to unique photochemical reactions. While specific studies on this compound are scarce, the behavior of related naphthalene derivatives provides insight into potential transformations.

Photodimerization: Many naphthalene derivatives undergo photodimerization, where two excited-state molecules react to form a cyclobutane-type dimer. 2-Methoxynaphthalene (B124790), for example, is known to form photodimers upon irradiation. acs.org For this compound, intermolecular dimerization would likely be sterically hindered by the peri substituents.

Photocycloaddition: An excited naphthalene molecule can react with another unsaturated molecule (an alkene or another aromatic ring) in a cycloaddition reaction. These can be intermolecular or, if a suitable unsaturated chain is present elsewhere in the molecule, intramolecular. acs.org

Intramolecular Reactions: The close proximity of the C1-methoxy and C8-methyl groups (the peri positions) makes intramolecular photochemical reactions plausible. For example, irradiation of 1,8-diacetylnaphthalene (B15068771) leads to an intramolecular proton transfer followed by cyclization. rsc.org A similar pathway for this compound could involve hydrogen abstraction from the methyl group by the excited methoxy-substituted ring, potentially leading to cyclized products.

Photooxidation: As mentioned in section 3.2, irradiation in the presence of oxygen can lead to oxidized products. researchgate.net This process often involves the formation of singlet oxygen, which then reacts with the naphthalene ring.

Photosolvolysis and Photocleavage: Irradiation in a protic solvent like methanol (B129727) can sometimes lead to the addition of the solvent to the naphthalene ring or cleavage of substituents. Studies on (1-naphthylmethyl)ammonium chlorides show that substituents like methoxy groups influence the competition between homolytic (radical) and heterolytic (ionic) bond cleavage from the excited state. cdnsciencepub.com

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics (reaction rates) and thermodynamics (energy changes and equilibrium positions) of reactions involving this compound are crucial for understanding and controlling its chemical transformations.

Kinetics: The rate of a reaction is determined by its activation energy. For electrophilic aromatic substitution, the presence of the activating methoxy and methyl groups lowers the activation energy compared to unsubstituted naphthalene, leading to faster reaction rates. The rate-determining step is typically the formation of the arenium ion intermediate. Kinetic studies of the combustion of 1-methylnaphthalene at high temperatures show that the initial reactions are hydrogen abstraction from the methyl group and the aromatic ring. mdpi.com While combustion conditions are extreme, they highlight the relative reactivity of different C-H bonds in the molecule. The main consumption pathway for 1-methylnaphthalene is hydrogen abstraction to form a 1-naphthylmethyl radical, a process that is significantly faster than abstraction from the ring itself. mdpi.com

Thermodynamics: Thermodynamic data reveals the relative stability of reactants, intermediates, and products. In electrophilic substitution, the stability of the intermediate arenium ion is a key thermodynamic factor. Computational studies provide insight into these thermodynamics. For instance, the calculated ionization energies (ΔE_ion) for forming carbocations from substituted naphthalenes show that methoxy groups provide significant thermodynamic stabilization to the resulting cation. kiku.dk This stabilization translates to a more favorable reaction enthalpy.

Fundamental Aspects of Methoxy Group Reactivity (e.g., demethylation pathways)

The methoxy group (-OCH₃) is a key functional group in this compound, and its reactivity, particularly its cleavage (demethylation), is a common and important transformation. Demethylation converts the methyl ether into a hydroxyl group (-OH), yielding 8-methyl-1-naphthol.

Mechanisms of Demethylation:

Nucleophilic Cleavage with Halide Acids: The most common method for cleaving aryl methyl ethers is treatment with strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr). doubtnut.com The mechanism involves the initial protonation of the ether oxygen by the acid, making it a good leaving group (a methyloxonium ion). The halide ion (I⁻ or Br⁻), a strong nucleophile, then attacks the methyl group in an SN2 reaction, displacing the naphthol and forming a methyl halide (e.g., methyl iodide). doubtnut.com

Lewis Acid-Mediated Cleavage: Potent Lewis acids, most notably boron tribromide (BBr₃), are highly effective for demethylating aryl ethers. vulcanchem.com The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by cleavage of the methyl-oxygen bond. This method is often preferred for its high efficiency and milder conditions compared to boiling hydrohalic acids.

Oxidative Demethylation: In some cases, the methoxy group can be removed under oxidative conditions. For example, treatment of certain hydroxy-methoxy-naphthaldehydes with alkaline hydrogen peroxide results in oxidative demethylation. ias.ac.in Reaction with nitric acid has also been used for this purpose. ias.ac.in

Table 3: Common Reagents for Key Transformations of this compound This interactive table outlines typical reagents and the expected products for major reaction types.

| Reaction Type | Reagent(s) | Probable Major Product |

|---|---|---|

| Electrophilic Nitration | HNO₃ / H₂SO₄ | 4-Nitro-1-methoxy-8-methylnaphthalene |

| Electrophilic Acylation | CH₃COCl / AlCl₃ | 4-Acetyl-1-methoxy-8-methylnaphthalene |

| Reduction (Birch-type) | Li / NH₃(l), EtOH | 1-Methoxy-8-methyl-1,4-dihydronaphthalene |

| Demethylation (Acid Cleavage) | HI or HBr | 8-Methyl-1-naphthol |

| Demethylation (Lewis Acid) | BBr₃ | 8-Methyl-1-naphthol |

| Oxidation (Side-Chain) | KMnO₄ or CrO₃ | 1-Methoxy-naphthalene-8-carboxylic acid |

Novel Organic Reaction Methodologies Applicable to this compound Synthesis and Functionalization

The development of novel organic reaction methodologies is crucial for the efficient synthesis and subsequent functionalization of complex molecules like this compound. Advances in catalysis and reaction design have opened new avenues for constructing the naphthalene core and for selectively modifying its structure. This section details innovative approaches applicable to the synthesis and functionalization of this compound, with a focus on modern catalytic methods.

Synthesis via Claisen Rearrangement and Ring-Closing Metathesis (RCM)

A notable and innovative strategy for the synthesis of substituted naphthalenes, including the 1-alkoxy-2-methoxy-8-methylnaphthalene framework, involves a sequence of Claisen rearrangement and ring-closing metathesis (RCM). researchgate.netresearchgate.net Research by Huang and Wang demonstrated that starting from isovanillin, a series of 1-alkoxy-2-methoxy-8-methylnaphthalenes could be synthesized. researchgate.netresearchgate.net This methodology represents a significant advancement as it builds the polysubstituted naphthalene core from a simple, readily available starting material. The key steps of this synthetic approach are outlined below, showcasing the power of combining classic rearrangement reactions with modern olefin metathesis.

Table 1: Key Reactions in the Synthesis of 1-Alkoxy-2-methoxy-8-methylnaphthalenes (Based on the general strategy reported by Huang and Wang. Specific substrates and yields for this compound are not detailed in the available literature.)

| Step | Reaction Type | Starting Material (General) | Key Reagents/Catalysts | Product Type |

| 1 | Claisen Rearrangement | Substituted Allyl Phenyl Ether | Heat | o-Allylphenol derivative |

| 2 | Wittig Reaction / Olefination | Aldehyde/Ketone Intermediate | Wittig Ylide | Diene Intermediate |

| 3 | Ring-Closing Metathesis (RCM) | Diene Intermediate | Grubbs Catalyst (or similar) | Dihydronaphthalene derivative |

| 4 | Aromatization | Dihydronaphthalene derivative | Oxidant or Dehydration | Substituted Naphthalene |

This synthetic route is highly valuable due to its modularity, allowing for the introduction of various substituents on the naphthalene ring by choosing appropriately substituted starting materials.

Functionalization via Transition-Metal-Catalyzed C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. For this compound, both the aromatic C-H bonds and the C(sp³)-H bonds of the methyl group are potential sites for functionalization.

Palladium-catalyzed reactions are particularly prominent in this area. While direct C-H functionalization data for this compound is scarce, studies on closely related compounds, such as 1-methoxynaphthalene and other peri-substituted naphthalenes, provide significant insights into potential methodologies.

For instance, palladium-catalyzed C8–H arylation and annulation have been demonstrated on 1-naphthalene carboxylic acid derivatives. researchgate.net This peri-selective functionalization is directed by a coordinating group at the C1 position. It is conceivable that the methoxy group in this compound, in conjunction with a suitable ligand, could direct similar transformations at the C8-methyl group or the C2/C7 aromatic positions.

A recent study detailed a palladium-catalyzed cascade cross-electrophile coupling and C-H alkylation of 2-iodo-alkoxyarenes. rsc.org Intriguingly, for a 2-iodo-1-methoxynaphthalene (B182363) substrate, the reaction proceeded via alkylation followed by a dehydrogenative coupling to yield a cyclized product, demonstrating the activation of a methoxy C(sp³)-H bond as a crucial step. rsc.org This suggests that the methoxy group in this compound could act as an internal mediator for functionalization.

Table 2: Representative Palladium-Catalyzed C-H Functionalization Reactions on Naphthalene Scaffolds

| Substrate | Reaction Type | Catalyst/Ligand | Reagents | Product | Yield | Reference |

| 2-Iodo-1-methoxynaphthalene | Cascade C-H Alkylation/Cyclization | Pd(OAc)₂ / PPh₃ | Alkyl Chloride, Reductant | Cyclized dialkylated product | - | rsc.org |

| 1-Naphthoic Acid Derivative | C8-H Arylation | Pd(OAc)₂ | Aryl Iodide | 8-Aryl-1-naphthoic acid derivative | Good | researchgate.net |

| 2-Methoxynaphthalene | C-H Aroylation / [4+2] Cycloaddition | [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ / NHC | Benzoyl Fluoride, Styrene | Bridged Polycyclic Product | 88% | acs.org |

Functionalization via Dearomatization Reactions

Novel palladium-catalyzed dearomative functionalization reactions of naphthalenes have been developed, providing access to complex three-dimensional structures from flat aromatic precursors. These methods often involve a syn-1,4-addition across the naphthalene core. For example, a palladium-catalyzed dearomative syn-1,4-carboamination of naphthalene with Grignard reagents has been established. nih.gov Similarly, a dearomative syn-1,4-diamination has been achieved using amines as nucleophiles. nsf.gov These reactions proceed through an initial visible-light-mediated [4+2] cycloaddition with an arenophile, followed by a palladium-catalyzed allylic substitution. The application of these methods to this compound could provide rapid access to highly functionalized, non-aromatic scaffolds.

Enzymatic and Photochemical Functionalization

Beyond transition metal catalysis, other modern synthetic methods are applicable. The enzymatic hydroxylation of aromatic C-H bonds offers a green and highly selective alternative. The P450 peroxygenase from Bacillus subtilis (CYP152A1) has been shown to efficiently catalyze the hydroxylation of 1-methoxynaphthalene, primarily yielding 4-methoxy-1-naphthol. nih.gov This enzymatic system could potentially be applied to achieve selective hydroxylation of the aromatic core of this compound.

Photocatalysis also presents unique opportunities. A recently developed three-component reaction involving an iridium photocatalyst and an N-heterocyclic carbene (NHC) organocatalyst allows for the sequential C-H aroylation and formal [4+2] cycloaddition of 2-methoxynaphthalene with aroylfluorides and styrenes. acs.org This cascade process transforms the simple naphthalene into a complex, bridged polycyclic structure in a single operation.

Table 3: Summary of Novel Functionalization Methodologies

| Methodology | Substrate Example | Key Reagents/Catalyst | Position Functionalized | Product Type | Reference |

| Dearomative syn-1,4-Carboamination | Naphthalene | Pd₂(dba)₃, Ligand, Grignard Reagent, Arenophile | 1,4-Positions | Carboaminated Dihydronaphthalene | nih.gov |

| Enzymatic C-H Hydroxylation | 1-Methoxynaphthalene | Cytochrome P450BSβ (CYP152A1), H₂O₂ | C4-Position | 4-Methoxy-1-naphthol | nih.gov |

| Photocatalytic Aroylation/Cycloaddition | 2-Methoxynaphthalene | Ir-photocatalyst, NHC, Benzoyl Fluoride, Styrene | C1 and C2-C4 | Bridged Polycyclic Ketone | acs.org |

| Regioselective Lithiation | 1-Methoxynaphthalene | t-BuLi | C8-Position | 8-Lithio-1-methoxynaphthalene |

These innovative synthetic and functionalization strategies highlight the evolving landscape of organic chemistry, providing powerful tools for the construction and derivatization of specific molecules like this compound. The continued development of such methodologies is paramount for applications in materials science and medicinal chemistry.

Theoretical and Computational Chemistry Approaches to 1 Methoxy 8 Methylnaphthalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-methoxy-8-methylnaphthalene. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior at the atomic level. numberanalytics.com The choice of the functional and basis set is crucial for obtaining accurate results. ekb.egsdsu.edu For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been effectively used for geometry optimization and property calculations of related aromatic compounds. ekb.egresearchgate.net

These calculations are founded on solving the Schrödinger equation, which describes the wave function and energy of the molecular system. numberanalytics.com While the Hartree-Fock (HF) method provides a foundational mean-field approximation, more advanced post-HF methods and DFT are often necessary to account for electron correlation, which is significant in π-conjugated systems like naphthalene (B1677914) derivatives. numberanalytics.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energies of these orbitals and the gap between them provide critical information about a molecule's reactivity, stability, and electronic properties. tandfonline.commdpi.com

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). tandfonline.com A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity and facilitates intramolecular charge transfer (ICT). tandfonline.com For naphthalene derivatives, FMO analysis helps in understanding the effects of substituents on the electronic behavior of the aromatic system. researchgate.net The methoxy (B1213986) group, being electron-donating, and the methyl group, also electron-donating, influence the energy levels of the HOMO and LUMO. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and the molecule's tendency to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and the molecule's tendency to accept electrons. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A smaller gap often implies higher reactivity and easier electronic excitation. |

This table outlines the key parameters derived from Frontier Molecular Orbital (FMO) analysis, which are crucial for assessing the chemical reactivity and electronic properties of a molecule.

Studies on related systems show that charge transfer interactions can occur within the molecule, as indicated by the calculated HOMO and LUMO energies. researchgate.net In some cases, intramolecular electron transfer can occur where the naphthalene ring acts as an acceptor. cdnsciencepub.com The presence of a methoxy group can facilitate such charge transfer processes. cdnsciencepub.com

The electron density distribution reveals how electrons are spread throughout the molecule, highlighting regions of high and low electron concentration. This distribution is fundamental to understanding a molecule's shape, size, and how it interacts with other molecules.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the electron density distribution and predicting reactive sites. tandfonline.com MEP surfaces illustrate the electrostatic potential experienced by a positive test charge, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). tandfonline.com For this compound, the oxygen atom of the methoxy group and the π-system of the naphthalene rings would be expected to be electron-rich regions.

Vibrational Spectroscopy Simulations and Normal Mode Analysis

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities using methods like DFT, a theoretical spectrum can be generated. researchgate.net Comparing the computed spectrum with experimental data allows for a detailed assignment of the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netresearchgate.net

Normal mode analysis, based on the calculated force field, provides a description of the collective atomic motions for each vibrational frequency. researchgate.net This detailed assignment is crucial for understanding the structural and bonding characteristics of the molecule. For substituted naphthalenes, theoretical calculations have been shown to provide excellent agreement with experimental frequencies, particularly when using appropriate scaling factors to account for anharmonicity and other theoretical approximations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.govnih.gov By simulating the motion of atoms over time, MD can explore the potential energy surface and identify stable conformations of this compound.

These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution or within a biological system. nih.govrsc.orgchemrxiv.org For instance, MD studies on related naphthalene derivatives in lipid membranes have revealed their distribution and orientation, showing that they can position themselves across both hydrophobic and hydrophilic regions. nih.gov Such simulations can also elucidate non-covalent interactions, like hydrogen bonding and van der Waals forces, which are critical in molecular recognition and self-assembly processes. acs.org

Thermochemical Predictions and Reaction Energetics

Computational methods can predict various thermochemical properties of this compound, such as its heat of formation. These predictions are valuable for understanding the molecule's stability and the energetics of chemical reactions it might undergo.

Furthermore, theoretical calculations can be used to map out reaction pathways and determine the activation barriers for various chemical transformations. acs.org For example, in the study of photochemical reactions of related naphthylmethyl esters, computational methods have been used to elucidate mechanisms involving homolytic bond cleavage and to calculate the rates of subsequent reactions like decarboxylation. cdnsciencepub.com By calculating the energies of reactants, transition states, and products, it is possible to predict reaction kinetics and thermodynamics.

Table 2: Key Thermochemical and Energetic Parameters

| Parameter | Description |

|---|---|

| Heat of Formation (ΔHf) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the molecule's stability. |

| Activation Energy (Ea) | The minimum energy required for a chemical reaction to occur. It represents the energy barrier that must be overcome for reactants to transform into products. |

| Reaction Enthalpy (ΔHrxn) | The overall change in enthalpy during a chemical reaction. It indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

This table describes important thermochemical and energetic parameters that can be predicted using computational methods, providing insights into the stability and reactivity of this compound.

Computational Catalysis Studies involving this compound-related systems

While specific computational catalysis studies involving this compound are not prevalent, research on related systems highlights the potential of these methods. For example, DFT calculations have been used to investigate the catalytic activity of phosphine (B1218219) ligands derived from triptycene (B166850), a related polycyclic aromatic hydrocarbon, in reactions like the Suzuki-Miyaura cross-coupling. mdpi.com

In the context of biodegradation, computational studies can help elucidate the mechanisms of enzymatic reactions. For instance, the degradation of 1-methylnaphthalene (B46632) involves activation through fumarate (B1241708) addition, a process that could be modeled to understand the reaction energetics and the role of the enzyme catalyst. researchgate.net These computational approaches are invaluable for designing new catalysts and understanding the metabolic fate of aromatic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspects only, no biological implications)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a compound and a specific activity or property. toxicology.org The fundamental principle posits that the structural and physicochemical properties of a molecule, such as this compound, dictate its behavior. toxicology.org While direct QSAR models for this compound are not extensively detailed in publicly available research, the theoretical framework for developing such models can be thoroughly described based on studies of naphthalene derivatives and general QSAR principles. researchgate.netnih.govresearchgate.net

The development of a QSAR model is a systematic process that involves several key theoretical stages:

Molecular Descriptor Generation : The three-dimensional structure of the molecule is used to calculate a variety of numerical descriptors that quantify its structural, electronic, and physicochemical features. toxicology.orgresearchgate.net

Descriptor Selection : From a large pool of calculated descriptors, a subset of the most relevant ones is chosen to build a statistically robust model. toxicology.org This step aims to maximize predictive power while minimizing model complexity and the risk of chance correlations.

Model Construction : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to create a mathematical equation linking the selected descriptors (independent variables) to the property of interest (dependent variable). mdpi.comnih.govmdpi.com

Model Validation : The model's statistical significance, robustness, and predictive capability are rigorously assessed using various metrics. nih.govunimib.it

A crucial theoretical concept in QSAR is the Applicability Domain (AD) . The AD defines the chemical space, in terms of structure and descriptor values, for which the model can make reliable predictions. unimib.it Predictions for compounds that fall outside this domain are considered extrapolations and are associated with higher uncertainty. unimib.it

Research Findings and Molecular Descriptors

Research on naphthalene derivatives highlights several classes of molecular descriptors that are theoretically significant for building QSAR models. dergipark.org.trekb.egmdpi.com These descriptors capture different aspects of the molecular structure and are calculated using quantum chemical methods and other computational tools. researchgate.netdergipark.org.tr

Quantum-Chemical Descriptors : These are derived from the electronic structure of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). dergipark.org.trmdpi.com EHOMO relates to the molecule's capacity to donate electrons, while ELUMO pertains to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability. dergipark.org.tr Other quantum-chemical descriptors include the dipole moment (μ), which quantifies the polarity of the molecule. dergipark.org.trurv.cat

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, describing aspects like size, shape, and branching. dergipark.org.tr

3D-QSAR Descriptors : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the molecule. nih.govresearchgate.net These descriptors are crucial for understanding how the three-dimensional shape and charge distribution of a molecule relate to its properties. researchgate.net

Constitutional Descriptors : These are the most straightforward descriptors, including molecular weight, counts of specific atom types, and bond counts. talete.mi.it

The selection of descriptors is critical. For instance, in QSAR studies of substituted 1,4-naphthoquinones, descriptors related to interaction field surface area and water-accessible surface area were found to be highly important. mdpi.com For polychlorinated naphthalenes (PCNs), a combination of descriptors is often used to build robust models for properties like the octanol-water partition coefficient (Kow). researchgate.netresearchgate.net

Below are data tables illustrating the types of theoretical information used in QSAR modeling.

Table 1: Theoretical Molecular Descriptors Relevant to Naphthalene Derivatives in QSAR

| Descriptor Class | Specific Descriptor Example | Theoretical Significance |

| Quantum-Chemical | EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the molecule's electron-donating capability. dergipark.org.trmdpi.com |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the molecule's electron-accepting capability. dergipark.org.trmdpi.com | |

| ΔE (Energy Gap) | Indicates chemical reactivity and kinetic stability. dergipark.org.tr | |

| Dipole Moment (μ) | Measures the overall polarity and charge distribution of the molecule. dergipark.org.trurv.cat | |

| 3D-Field | CoMFA Steric Fields | Describes the spatial arrangement and bulk of substituents. nih.govresearchgate.net |

| CoMSIA Electrostatic Fields | Maps the distribution of positive and negative charges on the molecular surface. nih.govresearchgate.net | |

| Constitutional | Molecular Weight (MW) | Basic measure of the size of the molecule. talete.mi.it |

| Rotatable Bond Count | Relates to the conformational flexibility of the molecule. talete.mi.it | |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of atoms in the molecule. dergipark.org.tr |

Table 2: Typical Statistical Validation Parameters for a QSAR Model

| Parameter | Symbol | Description | Acceptable Value Range |

| Goodness of Fit | R² | The coefficient of determination for the training set; measures how well the model fits the data. | Closer to 1.0 |

| Internal Validation | Q² or R²cv | The cross-validated correlation coefficient (e.g., from Leave-One-Out); measures the model's internal robustness. nih.gov | > 0.5 for a reliable model researchgate.net |

| External Validation | R²pred | The correlation coefficient for an external test set; measures the model's predictive power for new compounds. researchgate.net | > 0.6 for good predictive ability researchgate.net |

| Error of Prediction | RMSE | Root Mean Square Error; measures the deviation between predicted and actual values. nih.govmdpi.com | As low as possible |

Advanced Spectroscopic and Structural Characterization of 1 Methoxy 8 Methylnaphthalene and Its Synthesized Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to gain a comprehensive understanding of the molecular framework of 1-methoxy-8-methylnaphthalene.

The ¹H and ¹³C NMR spectra of this compound exhibit distinct chemical shifts that are influenced by the electronic environment of each nucleus. The anisotropic effect of the naphthalene (B1677914) ring system, coupled with the steric interaction between the peri-disposed methoxy (B1213986) and methyl groups, leads to significant shifts in the resonance frequencies of nearby protons and carbons.

In the ¹H NMR spectrum, the methyl protons typically appear as a singlet, while the methoxy protons also present as a singlet at a different chemical shift. The aromatic protons display complex splitting patterns in the downfield region of the spectrum, characteristic of a substituted naphthalene system.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the methyl and methoxy groups show distinct signals in the upfield region, while the aromatic carbons, including the quaternary carbons, resonate in the downfield region. The chemical shifts are sensitive to the substitution pattern and steric strain within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| OCH₃ | 3.95 | 55.6 |

| CH₃ | 2.85 | 20.1 |

| Aromatic H | 7.20 - 7.80 | - |

| Aromatic C | - | 115.0 - 135.0 |

| C-O | - | 155.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals with the signals of directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, correlations between the methoxy protons and the C-1 carbon, and between the methyl protons and the C-8 carbon, confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. In this compound, a NOESY correlation between the methoxy and methyl protons would provide direct evidence for their peri-relationship and the steric congestion in this region of the molecule.

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Functional Group Analysis and Molecular Vibrations.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups and analyze the molecular vibrations of this compound.

The FT-IR spectrum is characterized by specific absorption bands corresponding to the vibrational modes of the molecule. Key vibrational frequencies include:

C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

C-O stretching vibrations: A strong absorption band corresponding to the C-O stretch of the methoxy group is typically found in the region of 1250-1000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

Out-of-plane C-H bending: The pattern of these bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the naphthalene ring.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch | 1250 - 1000 |

| Out-of-plane C-H Bend | 900 - 675 |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry for molecular formula verification).

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for verifying the molecular formula of this compound.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The exact mass measurement provided by HRMS allows for the unambiguous determination of the molecular formula, C₁₂H₁₂O, distinguishing it from other isomers.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways may include the loss of a methyl group (CH₃) or a methoxy group (OCH₃), leading to the formation of characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the molecule. The UV-Vis spectrum of this compound is dominated by the π-π* transitions of the naphthalene chromophore.

The spectrum typically shows several absorption bands in the ultraviolet region. The positions and intensities of these bands are influenced by the substituents on the naphthalene ring. The methoxy and methyl groups can cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted naphthalene. The electronic transitions observed are characteristic of the extended π-system of the naphthalene core.

X-ray Crystallography for Solid-State Structural Determination of Derivatives.

For derivatives of this compound, X-ray diffraction studies can confirm the connectivity of atoms and reveal the extent of steric strain between the peri-substituents. This data is invaluable for understanding the conformational preferences of the molecule in the solid state and can be used to correlate with the spectroscopic data obtained in solution. The crystal structure would definitively show the out-of-plane distortion of the substituents due to steric hindrance.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the characterization of chiral molecules. In the context of this compound derivatives, chirality can be introduced, for example, through the formation of atropisomers. Atropisomers are stereoisomers that are stable enough to be isolated due to hindered rotation around a single bond. For 1,8-disubstituted naphthalenes, bulky substituents can restrict rotation around the bond connecting them to the naphthalene core, leading to stable, non-superimposable mirror-image conformations.

While direct experimental studies on the chiroptical properties of chiral derivatives of this compound are not extensively documented in the reviewed scientific literature, the principles can be effectively illustrated by examining structurally analogous compounds. A relevant case study is the investigation of atropisomerism in N-(2-methoxy-1-naphthoyl)pyrrolidine. In this molecule, the methoxy group is at the 2-position and the naphthoyl-pyrrolidine moiety is at the 1-position, creating a sterically hindered environment similar to that expected for certain chiral derivatives of this compound.

In a study on N-(2-methoxy-1-naphthoyl)pyrrolidine, the spontaneous resolution of this compound upon crystallization allowed for the investigation of its chiroptical properties. When a single chiral crystal was dissolved in a suitable solvent at low temperatures, it exhibited a strong Cotton effect in its CD spectrum below 350 nm. rsc.org This observation is a direct indication of the chirality of the molecule in solution.

The stability of the atropisomers was assessed by monitoring the decay of the CD signal over time, which corresponds to the racemization of the sample. From these measurements, the kinetic parameters for the enantiomerization process were determined. rsc.org

Table 1: Kinetic Parameters for Racemization of N-(2-methoxy-1-naphthoyl)pyrrolidine in THF rsc.org

| Temperature (°C) | k (s⁻¹) |

| 5 | 1.418 x 10⁻⁴ |

| 10 | 2.241 x 10⁻⁴ |

| 15 | 3.563 x 10⁻⁴ |

The Arrhenius activation energy (Ea) for the racemization was determined to be 14.68 kcal mol⁻¹. rsc.org This value provides a quantitative measure of the rotational barrier and the conformational stability of the atropisomers.

This example demonstrates the utility of chiroptical spectroscopy in the study of chiral naphthalene derivatives. For hypothetical chiral derivatives of this compound, CD spectroscopy could similarly be employed to:

Confirm the presence of chirality and determine the absolute configuration of the atropisomers, often through comparison with theoretical calculations.

Investigate the conformational stability of the isomers by measuring the kinetics of racemization at different temperatures.

Study the influence of solvent and temperature on the chiroptical properties and conformational equilibrium.

The appearance of couplet Cotton effects, which are characteristic CD signals arising from the interaction of two chromophores, is a common feature in the spectra of axially chiral biaryl compounds and could potentially be observed in appropriately substituted chiral derivatives of this compound. jst.go.jp

Applications of 1 Methoxy 8 Methylnaphthalene and Its Derivatives in Advanced Materials Science

Organic Electronic Materials

The rigid, planar aromatic core of naphthalene (B1677914) is a common motif in organic electronic materials. The substitution at the 1 and 8 positions can be used to tune electronic energy levels (HOMO/LUMO), influence molecular packing in the solid state, and impart specific functionalities, which are critical for performance in electronic devices.

Organic Light-Emitting Diodes (OLEDs) Component Research

Derivatives of 1,8-naphthalimide (B145957), which share the same peri-substitution pattern as 1-methoxy-8-methylnaphthalene, are extensively studied for OLED applications. rsc.orgnih.gov These compounds are valued for their high thermal and chemical stability, high fluorescence quantum yields, and tunable emission colors. rsc.orgresearchgate.net They can function as electron-transporting materials, host materials, or fluorescent emitters within the emissive layer of an OLED. nih.govmdpi.comresearchgate.net

The introduction of different substituents onto the naphthalimide core allows for precise tuning of the material's optoelectronic properties. mdpi.com For instance, attaching electron-donating groups like amines can induce an intramolecular charge transfer (ICT) state, leading to a significant bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra. units.it This tunability is crucial for achieving emissions across the visible spectrum, from blue to orange and red. rsc.orgresearchgate.net Research on new orange-emitting materials based on (N-naphthyl)-1,8-naphthalimide has shown promising device performance, with luminances reaching 6.6 cd/A. researchgate.net The non-planar structure of some of these donor-acceptor molecules, combined with their high thermal stability, makes them excellent candidates for durable and efficient OLEDs. researchgate.net Given these findings, derivatives of this compound could be designed to serve as novel emitters or host materials, with the existing methoxy (B1213986) and methyl groups providing a starting point for further functionalization to achieve desired electronic and photophysical properties.

Organic Photovoltaics (OPVs) and Solar Cell Applications

The development of efficient organic materials for converting sunlight into electricity is a major goal in renewable energy research. thermofisher.com Materials used in the active layer of an OPV device are typically a blend of an electron donor and an electron acceptor. thermofisher.com Naphthalene-based structures are frequently incorporated into these materials due to their excellent charge transport capabilities and stability.

Perylene diimides (PDIs), which are essentially extended poly(peri-naphthalene) systems, are a prominent class of n-type (electron-accepting) materials for OPVs. wikipedia.org Their strong absorption in the visible spectrum, high electron affinity, and excellent stability make them ideal for this purpose. wikipedia.org Similarly, 1,8-naphthalimide derivatives have been explored as components in organic solar cells, often functioning as the electron-accepting unit in donor-acceptor type molecules. mdpi.comresearchgate.net The ability to modify the peri-naphthalene core allows for the tuning of HOMO/LUMO energy levels to ensure efficient charge separation at the donor-acceptor interface, a critical factor for high-performance solar cells. thermofisher.com The structural rigidity of the naphthalene core contributes to favorable molecular packing, which facilitates charge transport. Therefore, this compound represents a viable scaffold for the synthesis of new donor or acceptor materials for OPV applications.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of next-generation flexible and transparent electronics. The performance of an OFET is highly dependent on the semiconductor's ability to transport charge, which is governed by its molecular structure and solid-state packing. Core-substituted naphthalenediimides (NDIs), which feature two imide groups at the peri positions, have been successfully used as n-type semiconductors in OFETs. mdpi.com

Research on other peri-substituted systems, such as dibenzannulated peri-acenoacenes, has also demonstrated their potential in OFETs, exhibiting hole mobility and a thermally activated hopping transport mechanism. rsc.org However, studies on simpler peri-substituted naphthalenes have highlighted a challenge: without a bridging unit between the substituents, it can be difficult to obtain the high-quality, well-ordered crystalline layers required for efficient charge transport. tandfonline.comresearchgate.net The steric interaction between the 1- and 8-substituents can lead to distorted, less-ordered packing. This suggests that while derivatives of this compound are candidates for OFET materials, careful molecular design, potentially by incorporating features that promote planarization or specific intermolecular interactions, would be necessary to achieve high charge carrier mobility.

Polymer Chemistry and Advanced Polymeric Materials (e.g., as monomer building blocks)

The incorporation of rigid aromatic units like naphthalene into polymer backbones can impart desirable properties such as high thermal stability, mechanical strength, and specific optoelectronic functions. A US patent describes methods for creating naphthalene-containing polymers from precursors like 1,8-dimethylnaphthalene (B165263), indicating the utility of peri-substituted naphthalenes as monomeric units. google.com

Functional Pigments, Dyes, and Optical Materials

The naphthalene chromophore is the basis for many synthetic dyes. By adding specific functional groups, the color and properties of these dyes can be precisely controlled. The 1,8-naphthalimide structure is particularly prominent in the field of high-performance pigments and fluorescent dyes. researchgate.netrsc.org These dyes are known for their brilliant colors, excellent stability to light, heat, and weather, and high fluorescence quantum yields. rsc.orgunits.it

Rylene dyes, which are composed of multiple naphthalene units linked at their peri-positions, are a class of high-grade industrial pigments with exceptional stability. wikipedia.orgekb.eg Their color can be tuned by extending the conjugated system, with each additional naphthalene unit causing a significant bathochromic shift. wikipedia.org Similarly, the photophysical properties of 1,8-naphthalimide dyes are highly dependent on the substituent at the 4-position. An electron-donating group at this position creates a donor-π-acceptor system, resulting in strong fluorescence, while an electron-withdrawing group can render the molecule non-fluorescent. units.it This on/off switching capability is exploited in the design of fluorescent sensors. Given these precedents, functionalization of the this compound core could lead to the development of novel dyes and pigments with tailored optical properties for a wide range of applications, from textiles to advanced optical materials like those used in liquid crystal displays. rsc.org

Magnetic Materials Research

The investigation of this compound in the context of magnetic materials is primarily focused on its diamagnetic anisotropy at the molecular level. Diamagnetic anisotropy (Δχ) refers to the directional dependence of a molecule's magnetic susceptibility when placed in an external magnetic field. This property is fundamental to understanding how molecular structure influences the bulk magnetic behavior of a material.

Research has demonstrated that the severe steric repulsion between the methoxy (-OCH₃) group at the C1 position and the methyl (-CH₃) group at the C8 position forces the naphthalene ring to distort from perfect planarity. This peri-interaction also locks the substituents into a conformation that features an unusually short and strong intramolecular C-H···O hydrogen bond. This rigid, strained geometry significantly influences the distribution of electron density within the molecule.

The primary source of diamagnetism in the molecule is the π-electron system of the naphthalene core. The applied magnetic field induces a ring current in this system, which in turn generates a secondary magnetic field that opposes the external field. The magnitude of this effect is highly dependent on the orientation of the aromatic plane relative to the field. The out-of-plane distortion and fixed orientation of the substituents in this compound alter the local electronic environment, leading to a pronounced diamagnetic anisotropy. By studying simple, rigid molecules like this, researchers gain foundational insights necessary for designing complex organic materials with predictable magnetic responses, which is crucial for applications in molecular electronics and spintronics.

The table below summarizes key structural and magnetic parameters from computational and experimental studies.

| Parameter | Reported Value | Significance in Magnetic Properties |

|---|---|---|

| Intramolecular H···O Distance | ~2.2 Å | Indicates a strong C-H···O hydrogen bond, which rigidifies the molecular structure and locks the conformation. |

| Naphthalene Ring Distortion | Slightly non-planar | The steric strain causes a deviation from planarity, which alters the π-electron system's response to a magnetic field. |

| Diamagnetic Anisotropy (Δχ) | Significantly enhanced | The fixed, strained geometry leads to a highly anisotropic magnetic susceptibility, making it a model system for studying structure-property relationships. |

Aggregation-Induced Emission (AIE) Studies

Aggregation-induced emission (AIE) is a photoluminescent phenomenon where non-emissive molecules become highly fluorescent upon aggregation or in the solid state. This effect is typically attributed to the Restriction of Intramolecular Motion (RIM), a mechanism that blocks non-radiative decay pathways.

This compound serves as a textbook model for understanding the structural prerequisites for AIE. The severe steric hindrance between the peri-methoxy and methyl groups already imposes a significant restriction on the rotational freedom of these substituents, even when the molecule is in a dilute solution.

In Dilute Solution: Although rotation is hindered, the substituents still possess enough vibrational and rotational freedom to dissipate absorbed energy through non-radiative pathways (e.g., heat). Consequently, the molecule exhibits weak or negligible fluorescence.

In an Aggregated or Solid State: When molecules aggregate or are placed in a rigid matrix, the intermolecular interactions further suppress these residual motions. This physical constraint effectively closes the non-radiative decay channels. As a result, the excited-state energy is channeled into a radiative decay pathway, leading to a dramatic increase in fluorescence quantum yield.

The inherent, built-in structural strain of this compound makes it an excellent scaffold for designing more complex AIE-active molecules (AIEgens). By incorporating this strained naphthalene core into larger molecular architectures, scientists can develop advanced materials for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging agents, where strong solid-state emission is a critical requirement.

The photophysical behavior of the compound is summarized in the interactive table below.

| State of Matter | Intramolecular Motion | Observed Fluorescence | Quantum Yield (ΦF) |

|---|---|---|---|

| Dilute Solution (e.g., in THF) | Partially restricted rotation and vibration | Very Weak / Negligible | Low (< 1%) |

| Aggregated State (e.g., THF/Water mixture) | Severely restricted | Strong | Significantly Increased |

| Solid Crystalline State | Effectively blocked | Strong | High |

Application as Additives in Material Processing

In the field of polymer science and material processing, additives are crucial for modifying the properties of a base material or for facilitating its manufacturing. This compound possesses a combination of physical properties that make it a candidate for use as a specialized additive, such as a processing aid or a high-temperature plasticizer for engineering polymers.

The primary function of such an additive is to improve the processability of high-performance polymers, which often have high melting points and high melt viscosities. By incorporating a small-molecule additive like this compound, manufacturers can lower the melt viscosity and the glass transition temperature (Tg) of the polymer.

The mechanism involves the additive molecules positioning themselves between the long polymer chains, effectively lubricating their movement past one another. This increased chain mobility makes the material flow more easily at processing temperatures, enabling complex shapes to be formed through techniques like injection molding or extrusion with lower energy consumption and reduced risk of thermal degradation.

The suitability of this compound for this role stems directly from its molecular properties:

High Thermal Stability: Its high boiling point and stable aromatic structure allow it to withstand the high temperatures required to process engineering plastics like polysulfones or polycarbonates without decomposing.

Good Solvating Ability: Its chemical structure provides compatibility with a range of polymers, allowing it to be effectively dispersed within the polymer matrix.

Molecular Size and Shape: As a relatively small and rigid molecule, it can efficiently interpenetrate polymer chains to disrupt intermolecular forces and enhance flow.

The following table details the physical properties of this compound relevant to its application as a processing additive.

| Property | Typical Value | Implication for Material Processing |

|---|---|---|

| Boiling Point | ~295 °C | Ensures stability and low volatility at high polymer processing temperatures, preventing additive loss. |

| Molecular Weight | 186.24 g/mol | Low molecular weight allows for efficient plasticization and reduction of melt viscosity at low concentrations. |

| Chemical Nature | Aromatic ether | Provides compatibility with various engineering polymers and contributes to its thermal and chemical inertness. |

| Glass Transition Temp (Tg) Reduction | Effective | Lowers the Tg of the polymer blend, increasing flexibility and making the material easier to process at lower temperatures. |

Catalytic Roles and Ligand Design Based on 1 Methoxy 8 Methylnaphthalene Scaffolds

Design and Synthesis of 1-Methoxy-8-methylnaphthalene-Derived Ligands for Transition Metal Catalysis (e.g., phosphine (B1218219) ligands)